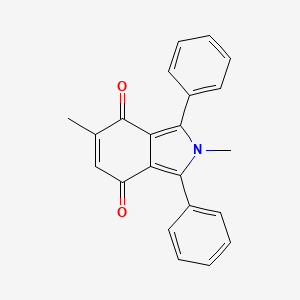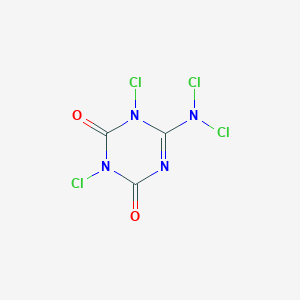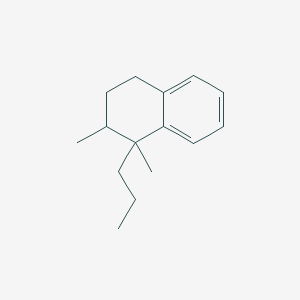![molecular formula C10H9N3OS B14476287 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a phenolic group and a thiadiazole ring, which contribute to its diverse reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 5-methyl-1,3,4-thiadiazole-2-amine and salicylaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be performed under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential anticancer properties and its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the thiadiazole ring can engage in π-π interactions and coordinate with metal centers .
相似化合物的比较
Similar Compounds
Uniqueness
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other Schiff bases that lack this moiety.
属性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC 名称 |
2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C10H9N3OS/c1-7-12-13-10(15-7)11-6-8-4-2-3-5-9(8)14/h2-6,14H,1H3/b11-6+ |
InChI 键 |
HCSXRKKMPHOBKH-IZZDOVSWSA-N |
手性 SMILES |
CC1=NN=C(S1)/N=C/C2=CC=CC=C2O |
规范 SMILES |
CC1=NN=C(S1)N=CC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)


![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)

![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)

![N-[(E)-(2,2-dimethylhydrazino)methylidene]methanesulfonamide](/img/structure/B14476296.png)

